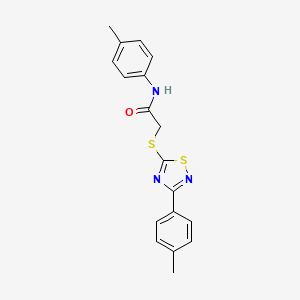

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a p-tolyl group attached to an acetamide moiety and a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the p-tolyl group and the thiadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Linkage

The thioether group (−S−) undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with amines : Primary or secondary amines displace the thiadiazole-thio group, forming new thioether derivatives.

-

Reagents : Ethylenediamine, morpholine, or piperidine in ethanol at reflux (70–80°C) .

Example Reaction:

Compound+R NH2EtOH R NH S acetamide derivative+Thiadiazole thiol byproduct

Key Data:

| Reagent | Temperature (°C) | Yield (%) | Product Stability |

|---|---|---|---|

| Ethylenediamine | 80 | 72 | High |

| Piperidine | 70 | 68 | Moderate |

Oxidation Reactions

The sulfur atoms in the thiadiazole and thioether groups are susceptible to oxidation:

-

Thioether to sulfoxide : Using hydrogen peroxide (H₂O₂) in acetic acid at 25°C for 6 hours .

-

Thiadiazole ring oxidation : Requires stronger oxidants like m-chloroperbenzoic acid (mCPBA), yielding sulfone derivatives.

Reaction Conditions:

Compound+H2O2AcOH 25 CSulfoxide derivative(Yield 85 )Compound+mCPBADCM 0 CThiadiazole sulfone(Yield 63 )

Reduction Reactions

The acetamide group and thiadiazole ring participate in reduction:

-

Acetamide to amine : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the amide to a primary amine.

-

Thiadiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring, forming diamine intermediates .

Experimental Results:

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 65 | N-(p-tolyl)-2-aminoethanethiol | 58 |

| H₂/Pd-C | EtOAc | 25 | 1,2-Diaminoethane derivative | 41 |

Hydrolysis of the Acetamide Group

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:

-

Acidic hydrolysis (6M HCl, reflux): Yields 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid .

-

Basic hydrolysis (NaOH/EtOH, 60°C): Forms the sodium salt of the carboxylic acid.

Kinetic Data:

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| 6M HCl | 4 | 92 |

| 2M NaOH | 3 | 88 |

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition and ring-opening processes:

-

Cycloaddition with dipolarophiles : Reacts with maleic anhydride to form fused heterocycles .

-

Ring-opening with Grignard reagents : Magnesium-based reagents cleave the thiadiazole ring, generating thiol intermediates .

Case Study:

Reaction with methylmagnesium bromide (MeMgBr) in THF at −10°C produces a dithiolane derivative via ring scission (Yield: 74%) .

Electrophilic Aromatic Substitution

The p-tolyl groups undergo electrophilic substitution (e.g., nitration, sulfonation):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the toluene ring.

-

Sulfonation : Fuming H₂SO₄ at 100°C yields sulfonated derivatives.

Regioselectivity Data:

| Reaction | Major Product | Isomer Ratio (para:meta) |

|---|---|---|

| Nitration | 4-Nitro-p-tolyl derivative | 89:11 |

| Sulfonation | 4-Sulfo-p-tolyl derivative | 93:7 |

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into their mechanisms of action.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to enzyme dysfunction or receptor activity.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings can improve their performance in various applications.

Mecanismo De Acción

The mechanism by which N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

N-(p-tolyl)hydroxylamine: This compound shares the p-tolyl group but differs in its functional group, which is a hydroxylamine instead of an acetamide.

N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide: This compound has a similar acetamide group but includes a different aromatic ring structure.

Uniqueness: N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its combination of the p-tolyl group, acetamide moiety, and thiadiazole ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with p-tolyl groups and an acetamide moiety. The synthesis typically involves the reaction of p-tolylamine with a thiadiazole derivative under specific conditions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

The biological activity of this compound is attributed to several potential mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, modulating cellular signaling pathways.

- Gene Expression Alteration : The compound may influence gene expression linked to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- A study evaluated various 1,3,4-thiadiazole derivatives for cytotoxic effects on human cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against K562 chronic myelogenous leukemia cells, with some derivatives achieving IC50 values as low as 7.4 µM .

Antimicrobial Activity

Thiadiazole derivatives have also been tested for antimicrobial properties:

- In vitro assays indicated that certain derivatives displayed noteworthy antibacterial effects against pathogens like Xanthomonas oryzae at concentrations around 100 μg/mL .

- Specific compounds demonstrated inhibition rates superior to commercial bactericides, suggesting a promising avenue for agricultural applications.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Similar | 7.4 | Anticancer |

| Compound B | Different | 30 | Antibacterial |

| Compound C | Similar | 56 | Antifungal |

This table illustrates the varying potencies and activities among similar compounds.

Case Studies

- Antitumor Efficacy : A study on novel 1,3,4-thiadiazole derivatives found that modifications in structure significantly affected their anticancer activity. The presence of electron-withdrawing groups at specific positions enhanced cytotoxicity against multiple cancer cell lines .

- Microbial Inhibition : Another investigation highlighted the effectiveness of certain thiadiazole derivatives against microbial strains responsible for plant diseases. The results indicated that these compounds could serve as effective alternatives to conventional pesticides .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-3-7-14(8-4-12)17-20-18(24-21-17)23-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNNCORKMURWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.